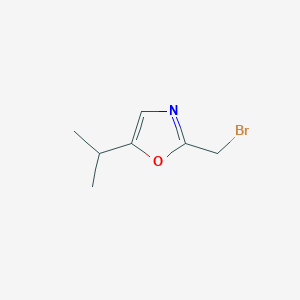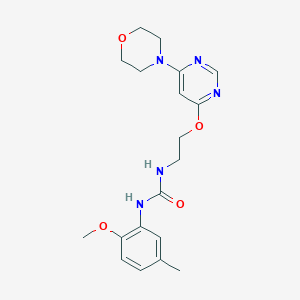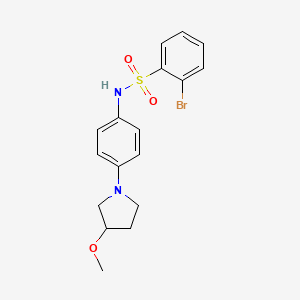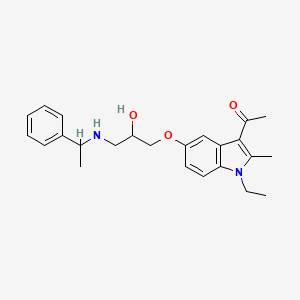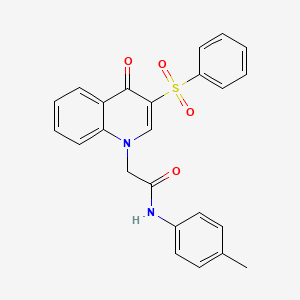
2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as PTAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTAA is a quinoline-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Potential
- Research has identified derivatives of N-(phenylsulfonyl)acetamide, including compounds with structural similarities to "2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(p-tolyl)acetamide," for their potential antimalarial and antiviral activities. Computational calculations and molecular docking studies have highlighted these derivatives for their significant in vitro antimalarial activity and ADMET properties. Notably, specific sulfonamide derivatives exhibited excellent antimalarial activity and selectivity, attributed to the presence of quinoxaline and other heterocyclic moieties attached to the sulfonamide ring system. These findings suggest potential applications in designing antimalarial drugs with enhanced efficacy and selectivity (Fahim & Ismael, 2021).
Antimicrobial Activity
- Another study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the synthesis of compounds with promising antimicrobial activity. Computational and experimental analyses provided insights into the structure-activity relationships, highlighting the antimicrobial potential of these derivatives. This research indicates the value of such compounds in developing new antimicrobial agents with specific structural features enhancing their efficacy (Fahim & Ismael, 2019).
Structural and Fluorescent Properties
- The structural and fluorescent properties of lanthanide complexes with aryl amide ligands, including those structurally related to "this compound," have been examined. These studies reveal the significant influence of the quinoline moiety and its derivatives on the luminescent properties of lanthanide complexes, suggesting applications in the development of new materials with potential uses in sensing, imaging, and optoelectronics (Wu et al., 2008).
Drug Development and Molecular Interaction Studies
- Investigations into the molecular structure, crystal packing, and interaction studies of quinoline derivatives, including amide derivatives, have provided valuable insights into their potential drug development applications. These studies focus on understanding the molecular basis of the interactions, structural distortions, and spectroscopic parameters, which are crucial for designing drugs with targeted properties and efficacies (Bertolasi et al., 1993).
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-11-13-18(14-12-17)25-23(27)16-26-15-22(24(28)20-9-5-6-10-21(20)26)31(29,30)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHZWAVQKPUMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylpropanamide](/img/structure/B2699929.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)
![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)
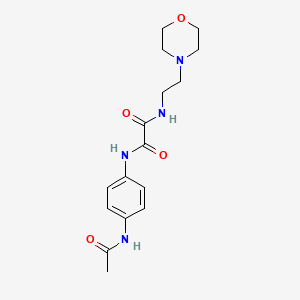
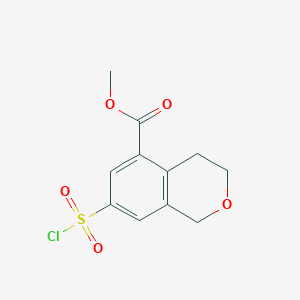
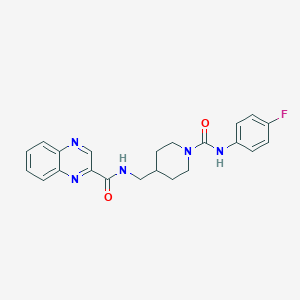
![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)
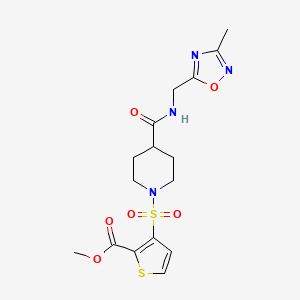
![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699944.png)
